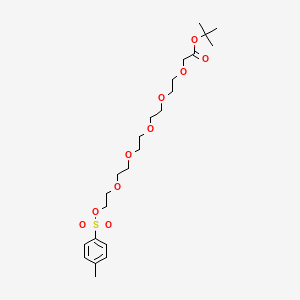

Tos-PEG6-CH2CO2tBu

描述

Overview of Poly(ethylene glycol) Chemistry in Advanced Materials and Biomedicine

Poly(ethylene glycol), or PEG, is a versatile polyether compound with a wide range of applications in medicine, industry, and research. universci.comresearchgate.net Its prominence stems from its unique physicochemical properties, including high water solubility, biocompatibility, and a lack of toxicity and immunogenicity. universci.combroadpharm.com These characteristics make PEG a valuable component in the development of advanced materials and biomedical technologies. universci.com

In the biomedical field, PEG is extensively used in drug delivery systems, tissue engineering, and for modifying the surfaces of proteins and other biological materials. universci.comnih.gov The process of attaching PEG chains to molecules, known as PEGylation, can significantly improve the therapeutic properties of drugs. universci.comekb.eg PEGylation can enhance a drug's solubility, stability, and extend its circulation time in the body, while also reducing its immunogenicity. universci.combroadpharm.comekb.eg PEG hydrogels are also widely utilized for controlled drug release, as scaffolds in regenerative medicine, and for wound healing. nih.gov

The structural versatility of PEG allows for its chemical modification with various functional groups, such as tosylates and carboxylates, to create derivatives with specific functionalities. researchgate.netbeilstein-journals.org These functionalized PEGs are crucial for a variety of bioconjugation techniques, where they act as linkers to connect different molecules. broadpharm.comaxispharm.com

Significance of Monodisperse PEG Linkers in Precision Chemical Synthesis

PEG linkers can be categorized into two main classes: polydisperse and monodisperse. biochempeg.com Polydisperse PEGs are a mixture of polymers with a range of molecular weights, resulting from the random nature of their synthesis. sigmaaldrich.com In contrast, monodisperse PEGs are highly pure compounds with a precisely defined molecular weight and a specific number of ethylene (B1197577) glycol units. biochempeg.comsigmaaldrich.comdiagnosticsworldnews.com

The use of monodisperse PEG linkers is of paramount importance in precision chemical synthesis, particularly in the development of therapeutic agents like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.comdiagnosticsworldnews.com The uniform molecular weight of monodisperse PEGs allows for the creation of homogeneous products, which is a critical factor for regulatory approval and commercialization. sigmaaldrich.com This uniformity simplifies analytical characterization and ensures batch-to-batch consistency. sigmaaldrich.com

Monodisperse PEG linkers have been shown to be beneficial in drug design, especially for small molecule drugs, by increasing their solubility and molecular weight, which can lead to a longer half-life in the body. diagnosticsworldnews.com The defined structure of these linkers allows for precise control over the spacing and orientation of the conjugated molecules, which can significantly impact the efficacy and pharmacokinetics of the final product. medchemexpress.com

Contextualizing Tos-PEG6-CH2CO2tBu within the Family of Tosylate and Carboxylate Functionalized PEGs

This compound belongs to a family of heterobifunctional PEG derivatives that are functionalized with both a tosylate group and a protected carboxylate group. axispharm.combroadpharm.com This dual functionality makes it a valuable tool in multi-step chemical syntheses.

The tosylate group is an excellent leaving group, making it highly reactive towards nucleophiles such as thiols and amines. axispharm.combroadpharm.com This reactivity allows for the stable attachment of the PEG linker to proteins, peptides, or other molecules with available nucleophilic groups. axispharm.com

The other end of the linker features a tert-butyl (tBu) protected carboxyl group (CH2CO2tBu). axispharm.com The t-butyl ester serves as a protecting group for the carboxylic acid, preventing it from reacting prematurely. This protecting group can be removed under acidic conditions to reveal the free carboxylic acid. axispharm.com The deprotected carboxyl group can then be used for conjugation with amine-containing molecules through amide bond formation. axispharm.com

The PEG6 component of the molecule refers to the hexaethylene glycol spacer. This PEG chain imparts increased aqueous solubility to the compounds it is conjugated to. axispharm.com The presence of both a reactive tosyl group and a protected carboxylate on a single, well-defined PEG linker like this compound provides chemists with a versatile building block for constructing complex biomolecules and therapeutic agents. axispharm.combroadpharm.com

属性

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURYEYDXOMEIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Tos Peg6 Ch2co2tbu

Synthetic Pathways to Tos-PEG6-CH2CO2tBu

The synthesis of this compound is achieved through a multi-step organic synthesis approach that involves the derivatization of a polyethylene (B3416737) glycol backbone. The general strategy focuses on the sequential introduction of the desired functional groups at either end of the PEG chain.

Multi-step Organic Synthesis Methodologies for PEG Derivatization

The derivatization of polyethylene glycols into heterobifunctional linkers is a common practice in medicinal chemistry and materials science. mdpi.comacs.org These syntheses often start from a commercially available, symmetric PEG diol. The key challenge lies in the selective functionalization of one hydroxyl group while leaving the other available for a different modification. nih.gov Solid-phase synthesis has been explored as a method to simplify purification, where the PEG is attached to a resin, and excess reagents and byproducts are washed away after each step. acs.orgnih.gov Solution-phase synthesis remains a prevalent and versatile approach. mdpi.comrsc.org

Strategies for Introducing the Tosylate Functional Group

The tosylate group is typically introduced by reacting a hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base. rsc.org To achieve monofunctionalization of a symmetric PEG diol, the reaction conditions must be carefully controlled. This often involves using a stoichiometric amount of the tosylating agent and a suitable base, such as triethylamine (B128534) or pyridine, in an appropriate solvent like dichloromethane (B109758) at controlled temperatures. mdpi.comrsc.org The selective monotosylation of symmetrical PEGs is a critical step in creating heterobifunctional derivatives. mdpi.com

Methods for Incorporating the tert-Butyl Ester Protected Carboxylic Acid Moiety

The tert-butyl ester protected carboxylic acid can be introduced by reacting a hydroxyl group with a suitable reagent. A common method is the Williamson ether synthesis, where a PEG alcohol is deprotonated with a strong base like sodium hydride to form an alkoxide, which then reacts with a tert-butyl haloacetate, such as tert-butyl bromoacetate (B1195939). tandfonline.com Alternatively, a Michael addition can be employed, where a PEG alcohol reacts with tert-butyl acrylate (B77674) in the presence of a catalytic amount of a strong base. tandfonline.com

A plausible synthetic route for this compound would start with hexaethylene glycol. One hydroxyl group would be reacted with p-toluenesulfonyl chloride to yield mono-tosylated PEG6. The remaining hydroxyl group would then be reacted with tert-butyl bromoacetate in the presence of a base to form the final product.

Comparative Analysis of Synthetic Yields and Efficiencies

| Synthetic Step | General Methodology | Reported Yields for Similar PEG Derivatives |

| Monotosylation of PEG diol | Reaction with TsCl in the presence of a base. | 67% (for a PEG4 derivative) rsc.org |

| Introduction of tert-butyl ester | Williamson ether synthesis with tert-butyl bromoacetate. | 74% (for the formation of a similar ether linkage) rsc.org |

| Overall Yield | Multi-step solution-phase synthesis. | Varies depending on specific conditions. |

Purification Techniques for this compound

The purification of PEGylated compounds can be challenging due to their polarity and tendency to streak on standard silica (B1680970) gel chromatography. reddit.com Column chromatography is a widely used method for the purification of PEG derivatives. rsc.orgbibliotekanauki.pl

For compounds like this compound, a typical purification would involve flash column chromatography on silica gel. rochester.edu The choice of eluent system is critical for achieving good separation. A gradient of a polar solvent, such as methanol (B129727) or ethanol, in a less polar solvent, like dichloromethane or chloroform (B151607), is often employed. reddit.com To minimize streaking of polar compounds on silica, which can be slightly acidic, a small amount of a basic modifier like triethylamine can be added to the eluent. rochester.edu

Other chromatographic techniques that can be applied to the purification of PEG derivatives include:

Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is effective for removing unreacted PEG or smaller reagents.

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. nih.gov

Reverse Phase Chromatography (RP-HPLC): Can be used for analytical and preparative separations of PEGylated compounds.

Precipitation is another technique that can be used, particularly for removing certain impurities from PEG-containing reaction mixtures. nih.gov

Spectroscopic and Analytical Methods for Structural Elucidation and Purity Assessment

The structure and purity of this compound are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR provides information on the number and environment of protons in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons of the tosyl group, the methyl group of the tosyl moiety, the methylene (B1212753) protons of the PEG backbone, and the singlet for the tert-butyl group.

¹³C NMR provides information on the carbon skeleton of the molecule. Specific chemical shifts would be expected for the carbons of the tosyl group, the PEG backbone, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. nih.govnankai.edu.cn

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. nih.gov

The following table summarizes the expected analytical data for this compound.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to tosyl aromatic protons (~7.3-7.8 ppm), PEG backbone protons (~3.6 ppm), tosyl methyl protons (~2.4 ppm), and tert-butyl protons (~1.4 ppm). rsc.org |

| ¹³C NMR | Signals for aromatic carbons, PEG backbone carbons, ester carbonyl carbon, and tert-butyl carbons. rsc.orgnankai.edu.cn |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C23H38O10S. |

| Purity (HPLC) | Typically ≥95% for commercially available research-grade material. anjiechem.com |

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| This compound | tert-butyl 2-(2-(2-(2-(2-(2-(p-tolyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate |

| PROTAC | Proteolysis Targeting Chimera |

| PEG | Polyethylene glycol |

| TsCl | p-Toluenesulfonyl chloride |

| SEC | Size Exclusion Chromatography |

| HIC | Hydrophobic Interaction Chromatography |

| RP-HPLC | Reverse Phase High-Performance Liquid Chromatography |

| NMR | Nuclear Magnetic Resonance |

| MS | Mass Spectrometry |

| HRMS | High-Resolution Mass Spectrometry |

| tert-butyl-3-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)propanoate | tert-butyl-3-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)propanoate |

Reactivity of the Tosylate Leaving Group in Nucleophilic Substitution Reactions

The tosylate group is a derivative of p-toluenesulfonic acid and is recognized as an excellent leaving group in nucleophilic substitution reactions. mdpi.comsmolecule.com This reactivity stems from the fact that the tosylate anion is a weak base, stabilized by resonance. masterorganicchemistry.com The conversion of an alcohol to a tosylate enhances its leaving group ability, facilitating displacement by a wide range of nucleophiles. mdpi.com

Reaction Kinetics and Mechanisms with Various Nucleophiles (e.g., Amines, Thiols)

The reaction of tosylates with nucleophiles such as amines and thiols typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. pearson.com This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the tosylate leaving group. pearson.com

The kinetics of these reactions are influenced by the nucleophilicity of the attacking species. Thiols are generally considered potent nucleophiles for reactions with tosylates. cas.cnnih.gov Amines are also effective nucleophiles that can readily displace the tosylate group to form new carbon-nitrogen bonds. smolecule.comcas.cn The rate of reaction is dependent on factors such as the concentration of both the tosylate and the nucleophile, as well as the inherent reactivity of the nucleophile. nih.gov Studies on similar systems have shown that the reaction mechanism can sometimes be borderline between a concerted and a stepwise pathway. nih.gov

Impact of Reaction Conditions on Substitution Efficiency

The efficiency of the nucleophilic substitution of the tosylate group is significantly influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of a base.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate S(_N)2 reactions. researchgate.net These solvents can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. In contrast, inert solvents such as dichloromethane (DCM) and chloroform are also commonly used. researchgate.net

Temperature: The reaction temperature can affect the rate of substitution. In some cases, reactions with less reactive nucleophiles may require elevated temperatures to proceed at a reasonable rate. For instance, while benzyl (B1604629) thiols can react completely at room temperature, less reactive alkyl thiols may require heating to 70°C. cas.cn

Base: The presence of a base is often necessary to deprotonate the nucleophile, particularly in the case of thiols or amines, to generate the more reactive thiolate or free amine. The choice of base is critical to avoid side reactions.

Table 1: Effect of Reaction Conditions on Nucleophilic Substitution

| Parameter | Condition | Effect on Substitution Efficiency |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Accelerates S(_N)2 reactions, increasing efficiency. researchgate.net |

| Inert (e.g., DCM, Chloroform) | Allows for the reaction to proceed, often used for tosylation. researchgate.net | |

| Temperature | Elevated | Increases reaction rate, especially for less reactive nucleophiles. cas.cn |

| Room Temperature | Sufficient for highly reactive nucleophiles like benzyl thiols. cas.cn |

| Base | Presence of a suitable base | Generates a more potent nucleophile, enhancing the reaction rate. |

Chemoselectivity Considerations with Other Functional Groups

A key advantage of using this compound is the ability to selectively react at the tosylate position without affecting the tert-butyl ester group. The tosylate group is significantly more susceptible to nucleophilic attack than the sterically hindered and electronically less reactive tert-butyl ester. This chemoselectivity allows for the introduction of a nucleophile at one end of the PEG linker while preserving the protected carboxylic acid at the other end for subsequent transformations. snmjournals.org

Deprotection of the tert-Butyl Ester to Yield Free Carboxylic Acid

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions but can be selectively removed when desired. cd-bioparticles.netbroadpharm.combiochempeg.com

Acidic Deprotection Strategies and Optimization

The standard method for deprotecting a tert-butyl ester is through treatment with a strong acid. cd-bioparticles.netbroadpharm.combiochempeg.com Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose, often in a solvent like dichloromethane (DCM). rsc.org The reaction typically proceeds at room temperature. rsc.org

Optimization of the deprotection process may involve varying the concentration of the acid, the reaction time, and the temperature to ensure complete removal of the tert-butyl group while minimizing potential side reactions. rsc.org Other acidic reagents that have been employed for the cleavage of tert-butyl esters include sulfuric acid and zinc bromide. researchgate.netresearchgate.net In some instances, a mixture of CeCl(_3)·7H(_2)O and NaI in refluxing acetonitrile (B52724) has been used for selective deprotection of tert-butyl esters in the presence of other acid-labile groups like N-Boc. organic-chemistry.org

Table 2: Common Acidic Reagents for tert-Butyl Ester Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | A standard and effective method. rsc.org |

| Sulfuric Acid (H(_2)SO(_4)) | tert-Butyl acetate (B1210297) or CH(_2)Cl(_2) | Can be used for selective deprotection. researchgate.net |

| Zinc Bromide (ZnBr(_2)) | Methylene Chloride | A milder Lewis acid alternative. researchgate.net |

Investigation of Side Reactions and Product Purity Post-deprotection

The primary side product of the acid-catalyzed deprotection of a tert-butyl ester is the formation of isobutylene (B52900) gas. stackexchange.com The reaction proceeds through the formation of a tert-butyl carbocation, which is then deprotonated to form the alkene. stackexchange.com If not properly managed, this can lead to pressure buildup in a closed system.

Another potential side reaction is the re-alkylation of the newly formed carboxylic acid or other nucleophilic species present in the reaction mixture by the tert-butyl carbocation. However, the formation of the volatile isobutylene typically drives the reaction to completion and minimizes such side reactions. stackexchange.com

To ensure high product purity, post-deprotection workup procedures are crucial. These often involve evaporation of the solvent and excess acid, followed by washing with water to remove any remaining acid and water-soluble byproducts. rsc.org The purity of the final carboxylic acid product can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Quantitative Analysis of Deprotection Yields

The deprotection of the tert-butyl ester is generally accomplished under acidic conditions. Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for this transformation. libretexts.orgwikipedia.orgbroadpharm.com The reaction proceeds through the protonation of the ester oxygen followed by the elimination of isobutylene, which is a stable carbocation. This process is typically clean and results in high yields of the corresponding carboxylic acid. For similar PEGylated compounds, deprotection with TFA in a solvent like dichloromethane (DCM) is a standard and efficient procedure. google.com

The removal of the tosyl group requires more stringent conditions, reflecting its greater stability. It is typically cleaved using strong acids like hydrobromic acid (HBr) or sulfuric acid (H2SO4), or by strong reducing agents such as sodium in liquid ammonia. libretexts.orgwikipedia.org These conditions are significantly harsher than those required for t-butyl ester cleavage, allowing for selective deprotection of the ester in the presence of the tosylate.

For a quantitative perspective, the following tables summarize expected deprotection yields based on established chemical principles and data reported for similar PEG-linker compounds. It is important to note that these are representative yields and actual results can vary based on specific reaction conditions, scale, and purity of the starting material.

Table 1: Deprotection of the Tert-Butyl Ester Group

This table outlines the typical reagents and expected yields for the selective removal of the tert-butyl ester from the PEG linker to expose the carboxylic acid functionality.

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 1 - 4 | >95 |

| Hydrochloric Acid (4N) | Dioxane | 25 | 2 - 6 | 90 - 98 |

| Formic Acid | - | 50 | 12 - 24 | 85 - 95 |

This is an interactive data table. You can sort and filter the data as needed.

Table 2: Deprotection of the Tosyl Group

This table details the conditions generally required for the cleavage of the tosyl group to yield the free alcohol. These methods are substantially more forceful than those used for the t-butyl ester.

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Sodium Naphthalenide | Tetrahydrofuran (THF) | -78 to 0 | 1 - 3 | 80 - 90 |

| Sodium / Liquid Ammonia | Liquid Ammonia | -78 | 1 - 2 | 75 - 85 |

| HBr (48% aq.) | Acetic Acid | 70 | 6 - 12 | 70 - 85 |

This is an interactive data table. You can sort and filter the data as needed.

Table 3: Global Deprotection

Simultaneous removal of both the tosyl and tert-butyl ester groups can be achieved under conditions that are harsh enough to cleave the stable tosylate group.

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| HBr (48% aq.) | Acetic Acid | 100 | 12 | 65 - 80 |

This is an interactive data table. You can sort and filter the data as needed.

The yields for global deprotection are generally lower due to the harsh conditions which can lead to side reactions and degradation of the PEG chain. The choice of deprotection strategy—selective or global—is therefore dictated by the specific requirements of the subsequent synthetic steps. For instance, in a scenario requiring the carboxylic acid to be reacted while the alcohol remains protected, the mild acidic cleavage of the t-butyl ester would be the preferred route, which can be expected to proceed with high efficiency. Conversely, if the free alcohol is the desired functional group for a subsequent reaction, a reductive cleavage of the tosylate would be employed.

Synthesis and Manufacturing of Tos Peg6 Ch2co2tbu

The synthesis of monodisperse PEGs like Tos-PEG6-CH2CO2tBu is a challenging process that requires specific methods and purification approaches to achieve a single, defined molecular weight compound. diagnosticsworldnews.com Generally, two main strategies are employed for creating monodisperse PEGs. The first involves the condensation reaction of an ethylene (B1197577) glycol unit protected at one end with another that is activated at both ends. The second approach utilizes a PEG molecule containing both an activating and a protecting group, which then reacts with a PEG of a specific molecular weight.

The synthesis of functionalized PEGs can also be achieved through the modification of commercially available, hydroxy-terminated PEGs. beilstein-journals.org For instance, a tosylate group can be introduced by reacting the terminal hydroxyl group of a PEG with p-toluenesulfonyl chloride (TsCl). beilstein-journals.org The carboxylate functionality can be introduced through various methods, including the reaction of a PEG-hydroxyl group with a reagent containing a protected carboxylic acid. google.com

Applications of Tos Peg6 Ch2co2tbu in Advanced Chemical and Biological Research

Role as a Bifunctional Linker in Bioconjugation and Macromolecular Engineering

Bifunctional linkers are molecules that connect two other molecules, and they are essential for constructing complex molecular architectures like antibody-drug conjugates (ADCs). njbio.com Tos-PEG6-CH2CO2tBu exemplifies a heterobifunctional linker, where each end reacts with different functional groups, allowing for a controlled, stepwise conjugation process. broadpharm.com This capability is fundamental to macromolecular engineering, which involves designing and synthesizing large molecules with specific functions for use in high-performance materials, biotechnology, and medicine. qmul.ac.ukcase.edu

Covalent Attachment to Biomolecules via Tosylate Reactivity

The tosylate (tosyl or Ts) group is a key functional component of the linker. precisepeg.com It is an excellent leaving group, meaning it is readily displaced when attacked by a nucleophile. bartleby.compearson.com This high reactivity is harnessed to form stable, covalent bonds with various nucleophilic groups found on the surface of biomolecules like proteins and peptides. precisepeg.comaxispharm.com

Common nucleophilic targets on proteins include:

Amine groups (-NH2): The ε-amino groups of lysine (B10760008) residues are abundant on protein surfaces and react efficiently with tosylates under moderately basic conditions (pH 8.0-9.5) to form stable secondary amine linkages. interchim.frnih.govrsc.org

Thiol groups (-SH): The sulfhydryl group of cysteine residues is a potent nucleophile that readily displaces the tosyl group to form a highly stable thioether bond. axispharm.comaxispharm.comjenkemusa.com

Hydroxyl groups (-OH): The hydroxyl groups on serine, threonine, and tyrosine can also react with tosylates, though they are generally less nucleophilic than amines or thiols. precisepeg.comrsc.org

This reaction transforms the target biomolecule by attaching the PEG linker, leaving the other end of the linker available for a subsequent reaction. jchemlett.com The stability of the bond formed is a significant advantage, ensuring the integrity of the conjugate in biological systems. axispharm.com

Table 1: Reactivity of the Tosylate Group with Biomolecular Nucleophiles

| Nucleophilic Group | Amino Acid Residue(s) | Resulting Linkage | Relative Reactivity |

|---|---|---|---|

| Thiol (-SH) | Cysteine | Thioether | High |

| Amine (-NH₂) | Lysine (ε-amino), N-terminus (α-amino) | Secondary Amine | Moderate |

| Hydroxyl (-OH) | Serine, Threonine, Tyrosine | Ether | Lower |

Subsequent Conjugation via the Deprotected Carboxylic Acid

The other end of the linker features a carboxylic acid protected as a tert-butyl (tBu) ester. axispharm.com This protecting group is crucial as it keeps the carboxylic acid inert during the initial conjugation via the tosylate group. Once the first molecule is attached, the tBu group can be removed to expose the free carboxylic acid. This deprotection is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA), which does not harm the newly formed protein-linker conjugate. broadpharm.com Some studies have also explored gentle, thermolytic deprotection of t-butyl esters at neutral pH and elevated temperatures. nih.gov

With the carboxylic acid now available, a second molecule, such as a drug, a fluorescent dye, or another biomolecule containing a primary amine, can be attached. broadpharm.com This second conjugation is usually facilitated by activating the carboxylic acid with coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond. broadpharm.com

This two-step process allows for the precise and ordered construction of complex bioconjugates.

Development of Heterobifunctional Conjugates for Targeted Applications

The sequential reactivity of this compound is ideal for creating heterobifunctional conjugates for targeted therapies. A common strategy involves first attaching the linker to a targeting moiety, such as a monoclonal antibody (mAb), via the tosylate group's reaction with a lysine residue. nih.gov After deprotection, a therapeutic payload (e.g., a cytotoxic drug) is then coupled to the newly exposed carboxylic acid. njbio.com

This approach allows for the creation of Antibody-Drug Conjugates (ADCs) where the antibody specifically seeks out cancer cells, and the attached drug is delivered directly to the target, minimizing off-target toxicity. abzena.com The PEG6 component of the linker plays a supporting role by enhancing the solubility and stability of the final conjugate. broadpharm.com

Utilization in Drug Delivery Systems and Pharmacokinetic Modulation

Enhancing Solubility and Stability of Therapeutic Agents via PEGylation

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer. thermofisher.com Attaching it to therapeutic molecules, especially those that are hydrophobic, can confer several advantages:

Increased Solubility: The hydrophilic nature of the PEG chain improves the water solubility of the attached molecule, which is critical for formulation and intravenous administration. qyaobio.comcreativepegworks.com

Enhanced Stability: The flexible PEG chain can sterically shield the therapeutic agent (e.g., a protein or a small molecule drug) from degradation by proteolytic enzymes. broadpharm.comqyaobio.com

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugate, which can reduce its clearance by the kidneys, thereby prolonging its circulation time in the bloodstream. broadpharm.comresearchgate.net This extended half-life often allows for less frequent dosing. qyaobio.com

Reduced Immunogenicity: The polymer chain can mask epitopes on a protein drug, reducing the likelihood of it being recognized and cleared by the immune system. ucl.ac.beresearchgate.net

Table 2: Benefits of PEGylation in Drug Delivery

| Property | Consequence of PEGylation |

|---|---|

| Solubility | Increases solubility of hydrophobic drugs in aqueous media. creativepegworks.com |

| Stability | Provides protection from enzymatic degradation. qyaobio.com |

| Circulation Time | Extends plasma half-life by reducing renal clearance. broadpharm.com |

| Immunogenicity | Reduces or eliminates immune response to protein-based drugs. ucl.ac.be |

Strategies for Designing Cleavable and Non-cleavable Linkages

The nature of the linker connecting a drug to its carrier is a critical design element in drug delivery, determining where and how the payload is released. abzena.comamericanpharmaceuticalreview.com Linkers are broadly categorized as cleavable or non-cleavable.

Non-cleavable Linkages: this compound is a precursor to a non-cleavable linker. The thioether or secondary amine bond formed by the tosylate reaction and the amide bond formed by the carboxylic acid reaction are both highly stable under physiological conditions. axispharm.comnih.gov For ADCs made with non-cleavable linkers, the drug is released only after the entire antibody-linker-drug conjugate is internalized by the target cell and the antibody component is completely degraded in the lysosome. njbio.comnih.gov This approach offers high stability in circulation, minimizing premature drug release and associated off-target toxicity. nih.gov

Cleavable Linkages: In contrast, cleavable linkers are designed to break under specific conditions prevalent in the target environment, such as the low pH of endosomes or the presence of specific enzymes like cathepsins inside cancer cells. njbio.com Examples of cleavable functionalities include hydrazones (acid-sensitive) and valine-citrulline dipeptides (enzyme-sensitive). njbio.com The choice between a cleavable and non-cleavable strategy depends on the drug's mechanism of action. Some drugs are only active when freed from the linker, necessitating a cleavable design, while others retain activity with the linker attached. nih.gov

The use of this compound falls squarely within the non-cleavable linker strategy, prioritizing stability and relying on cellular catabolism for payload release. njbio.comnih.gov

Impact on Immunogenicity and Systemic Circulation

The incorporation of the PEG6 chain in this compound is critical for modulating the biological properties of the molecules it helps create. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for reducing immunogenicity and extending plasma half-life. The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shield around the conjugated molecule. This "shielding" effect can mask the molecule from the host's immune system, thereby lowering the potential for an immune response. Furthermore, this steric hindrance can limit the access of proteolytic enzymes, slowing the degradation of the molecule. By increasing the hydrodynamic volume, PEGylation also reduces renal clearance, leading to a longer systemic circulation time. While research on this compound itself is specific to its role as a linker, the established principles of PEGylation apply to the conjugates it forms.

Applications in PROTAC (Proteolysis-Targeting Chimeras) Synthesis

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system—to destroy specific disease-causing proteins. clinicalresearchnewsonline.commedchemexpress.com These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. clinicalresearchnewsonline.com The linker is a crucial component, and PEG-containing molecules like this compound are frequently employed for this purpose. biochempeg.com

This compound is specifically designed for the modular synthesis of PROTACs. Its two ends have distinct chemical reactivities, allowing for controlled, sequential conjugation.

The Tosyl Group (Tos): The tosyl group is an excellent leaving group for nucleophilic substitution reactions. axispharm.com This end of the molecule can be readily reacted with nucleophiles such as thiols (-SH) or, in some cases, amines (-NH2) present on a warhead ligand (targeting the protein of interest) or an E3 ligase ligand.

The tert-Butyl Ester Group (CO2tBu): The tert-butyl ester serves as a protecting group for a carboxylic acid. axispharm.com It is stable under many reaction conditions but can be selectively removed (deprotected) using acid to reveal a free carboxyl group (-COOH). axispharm.com This newly exposed carboxylic acid can then be activated and coupled with an amine group on the other binding ligand through standard amide bond formation. axispharm.com

This dual functionality makes this compound a valuable tool for creating libraries of PROTACs, where different warheads and E3 ligase ligands can be combined with the same linker to screen for the most effective combination. broadpharm.com

In a PROTAC molecule, the linker's function is to physically span the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov this compound is strategically placed to serve as this bridge. The length and flexibility of the PEG6 chain are critical for allowing the two much larger protein structures to come together in an orientation that facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. If the linker is too short, steric clashes can prevent the formation of the ternary complex; if it is too long, the complex may not be stable or properly oriented for ubiquitination. explorationpub.com

The efficacy of a PROTAC is highly dependent on the properties of its linker. explorationpub.com PEG chains are the most common motif used in PROTAC linkers, with statistics showing their use in a majority of reported molecules. biochempeg.comnih.gov

Key Influences of the PEG Linker:

Degradation Efficacy: The length of the PEG chain is a critical parameter that must be optimized for each specific target and E3 ligase pair. explorationpub.com Research has shown that there is often an optimal linker length for maximum degradation potency. For example, a study on estrogen receptor-α (ERα) targeting PROTACs found that a 16-atom linker was significantly more potent than shorter or longer versions. explorationpub.com In another case, a shorter 8-atom PEG linker was found to be optimal for degrading CRBN in a homo-PROTAC system. explorationpub.com The defined length of the PEG6 chain in this compound provides a specific data point in the systematic optimization of linker length for a new PROTAC.

Target Selectivity: In certain instances, the length of the PEG linker has been shown to influence selectivity. For example, in a series of PROTACs designed to degrade cellular retinoic acid-binding proteins (CRABP-I/II), a longer PEG linker shifted the degradation selectivity toward CRABP-I, while a shorter one favored CRABP-II. explorationpub.com

| Linker Length Finding | Target Protein | Key Result | Reference |

| 16-atom chain | Estrogen Receptor-α (ERα) | Optimal length for maximum degradation efficacy in the studied system. | |

| 8-atom PEG chain | Cereblon (CRBN) | Optimal length for degradation in a homo-PROTAC. | explorationpub.com |

| > 12 atoms | TANK-binding kinase 1 (TBK1) | Linkers shorter than 12 atoms showed no activity, while longer ones were effective. | explorationpub.com |

| Variable PEG length | CRABP-I/II | Longer linkers favored CRABP-I degradation, while shorter linkers favored CRABP-II. | explorationpub.com |

Strategic Placement within PROTAC Architectures

Contribution to Polymer Chemistry and Materials Science

The utility of this compound extends beyond PROTACs into the realm of polymer and materials science, where it serves as a valuable building block for creating precisely defined macromolecular structures.

In polymer chemistry, the synthesis of complex architectures with tailored properties often relies on iterative methodologies using specialized building blocks. mdpi.com A heterobifunctional molecule like this compound is ideal for such approaches due to its two distinct and orthogonally reactive ends. axispharm.com

This allows for its use in several synthetic strategies:

Polymer Chain End-Functionalization: The molecule can be used to either initiate or terminate a polymerization reaction at one end, leaving the other end's functionality intact. For instance, one end could be attached to a polymer backbone, while the other end (e.g., the deprotected carboxylic acid) remains available for subsequent reactions, such as grafting other polymer chains or attaching bioactive molecules.

Synthesis of Block Copolymers: It can act as a bridge to connect two different, pre-formed polymer chains. By reacting the tosyl end with one type of polymer and the deprotected carboxyl end with another, an A-B diblock copolymer can be fabricated. This iterative approach allows for the construction of complex, multi-block polymer architectures. mdpi.com

The incorporation of the PEG6 segment also imparts flexibility and hydrophilicity to the resulting polymer material, which can be advantageous for applications in biomaterials and nanotechnology.

Surface Modification and Coating Applications

The modification of surfaces with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to control the interactions between a material and its biological environment. This compound is particularly well-suited for this purpose due to its terminal tosyl group, which is an excellent leaving group for nucleophilic substitution reactions. axispharm.commdpi.com This allows for the covalent attachment of the PEG linker to surfaces containing nucleophilic groups such as thiols or amines.

The primary goal of such surface modification is often to create a "stealth" effect, rendering the surface resistant to non-specific protein adsorption, or biofouling. researchgate.net The hydrophilic and flexible PEG chains form a hydrated layer on the surface, which sterically hinders the approach of proteins and other biomolecules. researchgate.net This "blank slate" characteristic is crucial for medical implants, biosensors, and drug delivery systems to improve their biocompatibility and performance.

The length of the PEG chain is a critical parameter in determining the effectiveness of the surface coating. While longer PEG chains can provide a more significant steric barrier, the density of the PEG chains on the surface also plays a crucial role. Research on various PEGylated surfaces has shown that a dense layer of PEG chains is often more effective at preventing protein adsorption than a less dense layer of longer chains. The six ethylene (B1197577) glycol units in this compound provide a balance of hydrophilicity and chain length suitable for many surface modification applications.

The t-butyl ester end of the molecule provides a latent carboxylic acid functionality. Once the linker is attached to a surface via the tosyl group, the t-butyl group can be removed under acidic conditions to expose a carboxylic acid. This terminal carboxyl group can then be used for further functionalization, such as the attachment of targeting ligands, antibodies, or other bioactive molecules. axispharm.com

Table 1: Representative Data on the Effect of PEGylation on Protein Adsorption

| Surface | PEG Chain Length | Protein Solution | Protein Adsorption (ng/cm²) |

| Unmodified Gold | N/A | Fibrinogen (1 mg/mL) | ~350 |

| Gold-PEG3 | 3 | Fibrinogen (1 mg/mL) | ~50 |

| Gold-PEG6 | 6 | Fibrinogen (1 mg/mL) | ~20 |

| Gold-PEG12 | 12 | Fibrinogen (1 mg/mL) | ~10 |

Note: This table presents representative data from studies on similar PEGylated gold surfaces to illustrate the general principle. Actual values can vary depending on the specific surface, PEG density, and experimental conditions.

Integration into Hydrogels and Scaffold Materials

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used as scaffolds in tissue engineering and as matrices for controlled drug release. sigmaaldrich.commdpi.com Their high water content and tunable mechanical properties make them mimic the native extracellular matrix (ECM). nih.gov Poly(ethylene glycol) (PEG) is a common component of synthetic hydrogels due to its biocompatibility and resistance to protein fouling. sigmaaldrich.comnih.gov

This compound can be incorporated into hydrogel networks to impart specific functionalities. The tosyl group can be used to crosslink the PEG linker into a polymer network, for example, by reacting with thiol-functionalized polymers to form stable thioether linkages. nih.gov This allows for the creation of hydrogels with well-defined crosslinking densities, which in turn dictates their mechanical properties, swelling behavior, and degradation kinetics. nih.govnih.gov

Furthermore, the protected carboxyl group on this compound offers a route for post-fabrication modification of the hydrogel scaffold. After the hydrogel is formed, the t-butyl group can be cleaved to present carboxylic acid groups within the hydrogel matrix. These groups can then be used to immobilize growth factors, cell adhesion peptides (like the RGD sequence), or other signaling molecules that can guide tissue regeneration. mdpi.com This temporal control over the presentation of bioactive signals is a significant advantage in designing advanced hydrogel scaffolds.

Table 2: Typical Properties of PEG-based Hydrogels for Tissue Engineering

| Hydrogel Composition | Compressive Modulus (kPa) | Swelling Ratio (q) | Cell Viability (%) |

| 10% PEGDA | 10-50 | 10-15 | >90 |

| 15% PEGDA | 50-150 | 5-10 | >90 |

| 10% PEG-4-arm-SH + 10% PEG-4-arm-MAL | 5-25 | 15-25 | >95 |

Exploration in Nanotechnology and Nanomaterial Functionalization

Nanoparticles hold great promise in various biomedical applications, including targeted drug delivery and medical imaging. researchgate.net However, their successful application often requires surface modification to improve their stability in biological fluids and to enable specific targeting to desired cells or tissues. nih.gov

Surface Derivatization of Nanoparticles for Targeted Delivery

This compound is an ideal linker for the surface derivatization of nanoparticles. The tosyl group can react with functional groups present on the nanoparticle surface, such as amines or thiols, to form a stable covalent bond. axispharm.commdpi.com The PEG6 chain then forms a protective hydrophilic corona around the nanoparticle. researchgate.net

This PEG corona serves several critical functions. Firstly, it prevents the aggregation of nanoparticles in high ionic strength biological media. Secondly, it reduces the non-specific adsorption of plasma proteins, a process known as opsonization, which would otherwise lead to rapid clearance of the nanoparticles from the bloodstream by the mononuclear phagocyte system (MPS). nih.gov This "stealth" characteristic significantly prolongs the circulation half-life of the nanoparticles, increasing their chances of reaching the target site.

The true utility of this compound in this context lies in its heterobifunctional nature. After the nanoparticle is coated with the linker, the t-butyl protecting group can be removed to expose a terminal carboxylic acid. This carboxylic acid can then be conjugated to a targeting ligand, such as an antibody, a peptide (e.g., RGD), or a small molecule (e.g., folic acid), that specifically binds to receptors overexpressed on cancer cells or other diseased tissues. nih.gov This two-step functionalization strategy allows for precise control over the nanoparticle's surface chemistry, enabling the creation of sophisticated targeted delivery systems.

Controlling Nanoparticle Interactions with Biological Systems

The interaction of nanoparticles with biological systems is largely dictated by their surface properties. By modifying nanoparticles with this compound, researchers can finely tune these interactions. The density and conformation of the PEG chains on the nanoparticle surface are key parameters that influence protein adsorption and cellular uptake. researchgate.net

Studies have shown that a dense "brush" conformation of PEG chains is more effective at preventing protein adsorption than a less dense "mushroom" conformation. While this specific linker has a fixed length of six ethylene glycol units, the grafting density can be controlled by the reaction conditions, thus influencing the resulting biological interactions.

The ability to introduce a protected carboxylic acid that can be later deprotected adds another layer of control. For instance, the terminal carboxyl group can be used to attach molecules that respond to specific biological cues, such as a change in pH in the tumor microenvironment, to trigger drug release. This allows for the design of "smart" nanoparticles that only release their payload at the target site, minimizing off-target effects.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | tert-butyl 2-(2-(2-(2-(2-(2-((p-tolylsulfonyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate |

| PEG | Polyethylene glycol |

| PEGDA | Poly(ethylene glycol) diacrylate |

| RGD | Arginine-Glycine-Aspartic Acid |

| ECM | Extracellular Matrix |

| MPS | Mononuclear Phagocyte System |

| N/A | Not Applicable |

Advanced Methodologies and Future Directions in Tos Peg6 Ch2co2tbu Research

Stereochemical Considerations in Complex Molecule Synthesis Utilizing Tos-PEG6-CH2CO2tBu

The incorporation of the flexible PEG chain in this compound introduces challenges and opportunities in stereocontrolled synthesis. While the PEG linker itself is achiral, its conformational flexibility can influence the stereochemical outcome of reactions involving chiral molecules attached to it.

In the synthesis of complex molecules, where precise three-dimensional arrangement of atoms is critical, the use of chiral auxiliaries temporarily attached to the molecule can direct the stereochemistry of a reaction. wikipedia.org For instance, in asymmetric synthesis, a chiral auxiliary can bias the formation of one enantiomer over another. wikipedia.org The attachment of a PEGylated chiral auxiliary could potentially influence the stereoselectivity of a reaction, with the PEG chain's size and conformation playing a role in the transition state geometry. scripps.edu Research has shown that the molecular weight of a PEG chain appended to a chiral catalyst can even reverse the enantioselectivity of a reaction. scripps.edu This phenomenon is attributed to changes in the catalyst's aggregation state, highlighting the significant impact of the PEG moiety on the chiral environment. scripps.edu

Furthermore, the PEG chain can be used to attach resolving agents for the separation of racemic mixtures. acs.org By attaching a chiral resolving agent to a PEG polymer, the resulting diastereomeric complexes can exhibit different physical properties, such as solubility, facilitating their separation. acs.org This approach has been successfully applied to the resolution of racemic amines. acs.org

Future research in this area could focus on:

Development of novel chiral auxiliaries functionalized with this compound: These could be designed to enhance stereoselectivity in specific classes of reactions.

Systematic studies on the effect of PEG chain length on stereochemical outcomes: Understanding this relationship will enable more precise control over asymmetric syntheses.

Application of PEGylated chiral catalysts in continuous flow reactors: This could lead to more efficient and scalable processes for the production of enantiomerically pure compounds.

High-Throughput Screening Approaches for Reaction Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly optimizing reaction conditions. researchgate.netsepax-tech.com.cnnih.gov In the context of reactions involving this compound, HTS can be employed to efficiently screen a wide range of parameters, such as reagent concentrations, pH, temperature, and reaction time, to identify the optimal conditions for a desired transformation. researchgate.net

A typical HTS workflow for a PEGylation reaction involves performing a large number of reactions in parallel, often in a 96-well plate format. sepax-tech.com.cnslideshare.net The outcome of each reaction, such as the yield of the desired product or the degree of PEGylation, is then rapidly assessed using a suitable analytical technique. researchgate.net This data-rich approach allows for the identification of optimal reaction conditions with minimal material consumption and in a fraction of the time required for traditional one-factor-at-a-time optimization. sepax-tech.com.cnslideshare.net

For example, a study on the random PEGylation of a model protein utilized a robotic platform to screen various conditions, leading to the identification of parameters that maximized the concentration of specific isoforms. sepax-tech.com.cn Another study demonstrated the use of a low-volume, automated HTS workflow for the preparation and in vitro assessment of lipid nanoparticles (LNPs) loaded with therapeutic oligonucleotides, where PEG-lipid parameters were systematically varied. osti.gov

Table 1: Parameters for High-Throughput Screening of this compound Reactions

| Parameter | Range/Variables to be Screened | Rationale |

| Reactant Ratios | Stoichiometric to multi-fold excess of nucleophile/electrophile | Determines reaction efficiency and minimizes side products. |

| Base/Catalyst | Various organic and inorganic bases/catalysts | Influences reaction rate and selectivity. |

| Solvent | Aprotic and protic solvents of varying polarity | Affects solubility of reactants and can influence reaction mechanism. |

| Temperature | Sub-ambient to elevated temperatures | Impacts reaction kinetics and stability of reactants/products. |

| Reaction Time | Minutes to hours | Determines the extent of reaction completion. |

Future directions in this area include the development of more sophisticated HTS platforms that integrate automated reaction execution with real-time analytical monitoring. This would enable the collection of kinetic data for each reaction, providing deeper insights into the reaction mechanism and facilitating more rapid optimization.

Computational Chemistry and Molecular Modeling for Predicting Reactivity and Conformation

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of molecules at the atomic level. nih.govresearchgate.netmdpi.comnih.gov In the context of this compound, these methods can provide valuable insights into its reactivity and conformational preferences, which are crucial for designing and interpreting experiments.

Quantum mechanical (QM) calculations, such as density functional theory (DFT), can be used to predict the reactivity of this compound. These calculations can provide information about the electron distribution in the molecule, identify the most reactive sites, and predict the activation energies for different reaction pathways. This information can be used to rationalize experimental observations and to guide the design of new reactions.

Table 2: Computational Methods in this compound Research

| Computational Method | Application | Insights Gained |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of this compound and its conjugates in solution. | Conformational preferences, solvent effects, and interactions with other molecules. nih.govresearchgate.netmdpi.com |

| Density Functional Theory (DFT) | Calculating the electronic structure and properties of this compound. | Reactivity indices, reaction mechanisms, and spectroscopic properties. |

| Docking Simulations | Predicting the binding mode of this compound conjugates to biological targets. | Identification of key interactions and estimation of binding affinity. |

The integration of computational modeling with experimental studies is a powerful approach for advancing our understanding of this compound. mdpi.com For instance, computational predictions can be used to design experiments that are more likely to succeed, and experimental results can be used to validate and refine computational models.

Development of Novel Analytical Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, intermediates, and the formation of byproducts. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. bioprocessonline.comresearchgate.netacs.orgbioprocessonline.com The application of PAT to bioconjugation processes, including those involving this compound, can lead to improved process understanding, control, and efficiency. researchgate.netacs.org

Several analytical techniques are amenable to in-situ or at-line monitoring of reactions. These include:

Spectroscopic methods: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants and products. acs.org

Chromatographic methods: At-line high-performance liquid chromatography (HPLC) can be used to monitor the progress of a reaction by separating and quantifying the different components of the reaction mixture. bioprocessonline.com

Mass spectrometry: This technique can be used to identify and quantify the different species present in a reaction mixture, providing detailed information about the reaction pathway.

The development of novel analytical techniques specifically tailored for monitoring reactions involving PEGylated molecules is an active area of research. For example, the use of microelectrode arrays coated with PEG-functionalized diblock copolymers has been explored for analytical studies, although challenges related to the adsorption of redox couples to the polymer surface need to be addressed. mdpi.com

Future advancements in this area will likely focus on the development of miniaturized and integrated analytical systems that can provide multi-parametric information in real-time. The combination of different analytical techniques, so-called "sensor fusion," will provide a more comprehensive picture of the reaction and enable tighter process control.

Integration with Click Chemistry and Bioorthogonal Reactions

The functional groups of this compound, the tosyl and tert-butyl ester, are generally not considered to be "click" or bioorthogonal functionalities themselves. However, this linker can be readily modified to incorporate such reactive groups, significantly expanding its utility in bioconjugation and materials science. dcchemicals.comcd-bioparticles.netbroadpharm.com

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. axispharm.com Bioorthogonal reactions are a subset of click reactions that can be performed in a biological environment without interfering with native biochemical processes. thno.orgresearchgate.net

By reacting the tosyl group of this compound with a nucleophile containing a click-compatible handle (e.g., an azide (B81097) or an alkyne), the PEG linker can be transformed into a heterobifunctional linker suitable for click chemistry applications. broadpharm.com Similarly, the tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a molecule containing a bioorthogonal reactive group.

Orthogonal Reactivity with Other Functional Groups

A key advantage of using a linker like this compound is the potential for orthogonal reactivity. The tosyl group is a good leaving group for nucleophilic substitution reactions, while the tert-butyl ester is stable under many reaction conditions but can be selectively cleaved under acidic conditions. broadpharm.comd-nb.info This orthogonality allows for the stepwise modification of the linker, enabling the synthesis of complex molecular architectures.

For example, the tosyl group can be reacted with a thiol-containing molecule in the presence of a base, leaving the tert-butyl ester intact. broadpharm.com Subsequently, the tert-butyl ester can be removed with an acid like trifluoroacetic acid (TFA) to expose a carboxylic acid, which can then be coupled to an amine-containing molecule using standard peptide coupling reagents. nih.gov This stepwise approach allows for the precise installation of different functionalities at either end of the PEG linker.

Cascade Reactions and Multi-component Assembly

The unique reactivity of the functional groups in this compound and its derivatives can be harnessed to design cascade reactions and multi-component assembly strategies. nih.govmdpi.comresearchgate.net A cascade reaction is a sequence of two or more reactions that occur in a single pot, where the product of one reaction is the substrate for the next. Multi-component reactions involve the simultaneous reaction of three or more starting materials to form a single product.

For instance, a molecule functionalized with an azide at one end and a tosyl group at the other (derived from this compound) could participate in a multi-component reaction. The azide could undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-containing molecule, while the tosyl group could simultaneously or sequentially react with a nucleophile. This approach allows for the rapid construction of complex molecules from simple building blocks.

Furthermore, self-assembling systems based on peptides or other molecules functionalized with PEG linkers can be designed. nih.govmdpi.com The PEG chains can influence the self-assembly process and the morphology of the resulting nanostructures. By using a heterobifunctional linker like a modified this compound, it is possible to create multi-component assemblies where different functionalities are displayed on the surface of the self-assembled structure. nih.gov

Future research in this area will likely focus on the development of novel cascade and multi-component reactions that exploit the unique reactivity of functionalized PEG linkers. The design of self-assembling systems with programmed compositional patterns and functionalities is also a promising avenue for creating advanced biomaterials and drug delivery systems. researchgate.net

Emerging Applications in Chemical Biology and Diagnostics

The heterobifunctional linker, this compound, is a specialized chemical tool with significant applications in the advanced fields of chemical biology and diagnostics. Its distinct architecture, featuring a tosylate group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyl protected carboxyl group, allows for the precise and sequential construction of complex biomolecular conjugates. axispharm.comaxispharm.com These characteristics make it an invaluable component in the development of sophisticated probes and therapeutic agents designed to interact with biological systems with high specificity.

The primary role of this compound in chemical biology is as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). jenkemusa.commedchemexpress.comtargetmol.com PROTACs are novel molecules engineered to induce the degradation of specific target proteins within a cell by hijacking the cell's own ubiquitin-proteasome system. jenkemusa.comjenkemusa.comulisboa.pt The linker component is critical to the PROTAC's function, physically bridging the gap between a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase. jenkemusa.comjenkemusa.com

The structural attributes of this compound are well-suited for this purpose:

The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions, often with thiol groups on a targeting ligand. axispharm.comaxispharm.com

The tert-butyl protected carboxyl group can be deprotected under acidic conditions to reveal a reactive carboxylic acid. axispharm.combiochempeg.com This acid can then be coupled to an amine group on the E3 ligase ligand, forming a stable amide bond. axispharm.com

By enabling the assembly of these targeted protein degraders, this compound is central to chemical biology research aimed at "knocking down" specific proteins to study their function or to eliminate disease-causing proteins. This method of targeted protein degradation offers a powerful alternative to traditional inhibition and has potential therapeutic applications in oncology and other diseases.

In the realm of diagnostics, the principles of bioconjugation enabled by linkers like this compound are foundational. While not a diagnostic agent itself, it is used to construct the molecular tools that could lead to new diagnostic methods. For instance, its ability to link different molecular entities is applicable to the synthesis of Antibody-Drug Conjugates (ADCs). targetmol.combiochempeg.com In a diagnostic context, this could be adapted to create Antibody-Probe Conjugates, where the antibody targets a specific disease biomarker and is attached to a reporter molecule (like a fluorophore or an enzyme) via the linker. Such constructs could be used in highly specific diagnostic assays or for in vivo imaging. The stable linkages and enhanced solubility provided by the PEG linker are advantageous for creating reliable and sensitive diagnostic reagents. axispharm.com

The versatility of this compound and similar PEG-based linkers continues to support innovation in chemical biology, providing a platform for developing next-generation targeted therapeutics and diagnostics.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Name | tert-butyl 2-(2-(2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate | axispharm.com |

| CAS Number | 1949793-62-7 | axispharm.com |

| Chemical Formula | C23H38O10S | axispharm.comnih.gov |

| Molecular Weight | 506.61 g/mol | axispharm.com |

| Purity | ≥95% | axispharm.comaxispharm.com |

Table 2: Functional Groups and Applications in Bioconjugation

| Functional Group / Component | Reactivity / Function | Key Application | References |

|---|---|---|---|

| Tosyl Group | Good leaving group for nucleophilic substitution; reacts with thiols, amines, and hydroxyls. | Attachment to a protein/ligand of interest. | axispharm.comaxispharm.combroadpharm.com |

| PEG6 Spacer | Increases aqueous solubility and provides a flexible, defined-length bridge. | Improves pharmacokinetic properties and optimizes the distance between conjugated moieties in PROTACs. | axispharm.comaxispharm.comjenkemusa.comjenkemusa.com |

| tert-Butyl (tBu) Ester | Protecting group for the carboxylic acid; removed under acidic conditions. | Allows for sequential, controlled conjugation reactions. | axispharm.combiochempeg.com |

| Deprotected Carboxylic Acid | Reacts with primary amines to form stable amide bonds. | Attachment to an E3 ligase ligand or other amine-containing molecules. | axispharm.com |

Conclusion and Outlook

Summary of Key Research Advancements Related to Tos-PEG6-CH2CO2tBu

Research advancements involving this compound and similar heterobifunctional PEG linkers have been pivotal in the development of sophisticated drug delivery systems and novel therapeutic strategies. These linkers are instrumental in connecting different molecular entities, thereby creating conjugates with enhanced properties and functionalities.

A primary application of this compound is in the field of bioconjugation . axispharm.com This involves the covalent attachment of PEG chains to proteins, peptides, or other biomolecules to improve their solubility and stability in biological environments. axispharm.com The PEG6 spacer in this compound provides a flexible, hydrophilic bridge that can enhance the pharmacokinetic profile of the conjugated molecule. axispharm.com

One of the most significant areas of advancement is the use of such linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . targetmol.comtargetmol.comexplorationpub.com PROTACs are innovative, heterobifunctional molecules designed to selectively degrade target proteins within cells by hijacking the body's own ubiquitin-proteasome system. nih.govmedchemexpress.com In a typical PROTAC structure, one end binds to the target protein, while the other end recruits an E3 ubiquitin ligase. The linker, for which this compound serves as a precursor, connects these two binding moieties. explorationpub.com The precise length and composition of the PEG linker are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com

The functional groups of this compound are key to its utility. The tosyl group is an excellent leaving group, readily undergoing nucleophilic substitution reactions, particularly with thiol groups found in cysteine residues of proteins. axispharm.comaxispharm.com The tert-butyl (tBu) ester serves as a protecting group for the carboxylic acid. axispharm.com This allows for selective reactions at the tosyl end of the molecule. Subsequently, the t-butyl group can be removed under acidic conditions to expose the carboxylic acid, which can then be coupled with an amine group to form a stable amide bond. axispharm.com This step-wise reactivity provides chemists with precise control over the synthesis of complex conjugates.

The development of well-defined, monodisperse PEG linkers like this compound represents a significant improvement over traditional polydisperse PEG mixtures. acs.orgnih.gov Uniformity in linker length ensures consistency in the final product, which is a critical requirement for therapeutic applications and regulatory approval. nih.gov

Table 1: Key Research Applications of this compound and Related Linkers

| Application Area | Role of Linker | Key Advantages Conferred by Linker |

| Protein Conjugation | Covalently attaches PEG chains to proteins or peptides. axispharm.com | Improves solubility and stability of the biomolecule. axispharm.com |

| Drug Delivery | Enhances the pharmacokinetic properties of therapeutic agents. axispharm.com | Increases solubility and can reduce immunogenicity. axispharm.com |

| PROTACs | Connects the target protein binder to the E3 ligase ligand. targetmol.comtargetmol.comexplorationpub.com | Enables the formation of a stable ternary complex for targeted protein degradation. explorationpub.com |

| Bioconjugation | Creates stable conjugates for research and development purposes. axispharm.com | Provides a stable and efficient linkage between molecular components. axispharm.com |

Unresolved Challenges and Limitations in Current Applications

Despite the significant utility of this compound and other PEG-based linkers, several challenges and limitations persist in their application.

A major concern is the immunogenicity of PEG . ekb.egmdpi.com For a long time, PEG was considered non-immunogenic. However, a growing body of evidence indicates that some individuals have pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products. ekb.eg The administration of PEGylated therapeutics can also induce the production of these antibodies. ekb.eg This can lead to an accelerated blood clearance (ABC) of the PEGylated drug upon subsequent doses, potentially reducing its therapeutic efficacy and causing hypersensitivity reactions. ekb.egmdpi.com

The non-biodegradability of the PEG backbone is another significant challenge. acs.orgnih.govekb.eg High molecular weight PEGs can accumulate in the body, particularly in the liver and kidneys, leading to cellular vacuolization. ekb.eg While the PEG6 chain in this compound is relatively short, the cumulative effect of PEGylated therapeutics is a consideration for long-term treatment regimens.

In the context of PROTACs, the optimization of the linker remains a largely empirical process, often described as a "trial and error" approach. explorationpub.com The length, flexibility, and chemical composition of the linker can dramatically affect the biological activity of the PROTAC. explorationpub.com An improperly designed linker can prevent the effective formation of the ternary complex, rendering the PROTAC inactive. explorationpub.com For instance, studies have shown that replacing an alkyl chain with PEG units can sometimes inhibit PROTAC activity. explorationpub.com The lack of robust, predictive models for linker design is a significant hurdle in the field. nih.gov

Furthermore, the synthesis of uniform PEGs, while advantageous, can be complex and costly, involving multiple protection and deprotection steps and extensive chromatographic purification. acs.org This can be a limiting factor for large-scale production.

Table 2: Summary of Challenges and Limitations

| Challenge/Limitation | Description | Impact on Application |

| Immunogenicity | Formation of anti-PEG antibodies, leading to accelerated blood clearance. ekb.egmdpi.com | Reduced therapeutic efficacy and potential for hypersensitivity reactions. ekb.egmdpi.com |

| Non-biodegradability | The PEG backbone is not readily broken down in the body. acs.orgnih.govekb.eg | Potential for accumulation and cellular vacuolization with long-term use of high molecular weight PEGs. ekb.eg |

| Linker Optimization | The process of finding the optimal linker for a specific application (e.g., PROTACs) is often empirical. explorationpub.com | Can be time-consuming and resource-intensive; suboptimal linkers can lead to inactive compounds. explorationpub.com |

| Synthetic Complexity | The synthesis of monodisperse PEGs can be challenging and expensive. acs.org | May limit the scalability and cost-effectiveness of producing uniform PEGylated compounds. acs.org |

Prospective Research Avenues and Potential Innovations

The challenges associated with current PEG linkers are driving innovation and opening up new avenues of research. The future of linkers like this compound lies in the development of more sophisticated and functional molecules.

A key area of future research is the creation of "smart" or cleavable linkers . ucl.ac.be These linkers are designed to be stable in circulation but to release their payload in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of specific enzymes. ucl.ac.be This would allow for more targeted drug delivery and could help to mitigate some of the side effects associated with systemic drug exposure.

To address the issue of immunogenicity and non-biodegradability, researchers are exploring alternatives to the traditional PEG backbone . acs.orgekb.eg These include polymers with biodegradable segments or entirely new classes of hydrophilic polymers that can mimic the beneficial properties of PEG without its drawbacks.

In the realm of PROTACs, a major goal is to move beyond the "trial and error" approach to linker design. The development of computational and structural biology methods to predict the optimal linker for a given target and E3 ligase is a critical area of future research. explorationpub.comnih.gov A better understanding of the structure and dynamics of the ternary complex will enable more rational linker design and accelerate the discovery of effective protein degraders. explorationpub.com

The exploration of new linker functionalities is another promising avenue. Researchers are incorporating features such as photoswitches or conformational locks into linkers to provide external control over PROTAC activity. explorationpub.com This could allow for spatiotemporal control of protein degradation, further enhancing the precision of this therapeutic modality.

Finally, the continued development of more efficient and scalable synthetic methods for producing uniform PEGs and their derivatives will be essential for the widespread clinical and commercial success of therapies that rely on these linkers. acs.org

常见问题

Basic Research Questions

Q. How is Tos-PEG6-CH2CO2tBu synthesized, and what experimental parameters are critical for optimizing purity and yield?

- Methodological Answer : The synthesis involves coupling a tosyl-activated PEG6 spacer with a tert-butyl-protected carboxylic acid group. Critical parameters include:

- Reaction stoichiometry (e.g., 1:1 molar ratio of tosyl-PEG6 to CH2CO2tBu derivatives to minimize side products) .

- Temperature control (e.g., maintaining 0–4°C during activation steps to prevent hydrolysis of the tosyl group) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the product from unreacted starting materials .

- Data Table :

| Parameter | Optimal Range | Impact on Purity/Yield |

|---|---|---|

| Temperature | 0–4°C (activation), 25°C (coupling) | >90% yield if maintained |

| Solvent | Anhydrous DMF or THF | Prevents hydrolysis |

| Purification | Silica gel (60–80% ethyl acetate) | Purity ≥95% |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl3) to confirm PEG6 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and tert-butyl group (δ 1.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C23H38O10S, MW 506.61) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity and stability .

Q. How does the tert-butyl ester group in this compound influence its stability under aqueous conditions?

- Methodological Answer : The tert-butyl ester acts as a protecting group, enhancing stability in neutral or acidic aqueous environments. Hydrolysis studies should be conducted using:

- pH 7.4 buffer (simulated physiological conditions) at 37°C, monitored via HPLC .

- Acidic conditions (pH 2–3) to assess deprotection kinetics for downstream applications .

Advanced Research Questions